PIN1 inhibitor 6

Pin1 inhibition Cancer research PPIase assay

Pin1 research often relies on well-characterized inhibitors, limiting chemical diversity in exploratory screening. PIN1 inhibitor 6 (WAY-272589, CAS 637325-53-2) is a structurally distinct triazole-thioacetic acid Pin1 ligand with a scaffold unrelated to sulfolane-, naphthalenone-, or peptide-based chemotypes. • ≥98% purity with CoA documentation for reference-standard reliability • Amenable 1,2,4-triazole core for SAR derivatization campaigns • Suitable for binding-site engagement assays (thermal shift, SPR) where quantitative inhibition is not the primary endpoint Note: No public IC50/Ki data; in-house biochemical characterization required.

Molecular Formula C16H15N3O2S2
Molecular Weight 345.4 g/mol
Cat. No. B5719793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIN1 inhibitor 6
Molecular FormulaC16H15N3O2S2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3)C
InChIInChI=1S/C16H15N3O2S2/c1-10-5-3-6-12(11(10)2)19-15(13-7-4-8-22-13)17-18-16(19)23-9-14(20)21/h3-8H,9H2,1-2H3,(H,20,21)
InChIKeyLHZKMFZRJIUFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIN1 inhibitor 6 (WAY-272589) Baseline Overview


PIN1 inhibitor 6 (also designated WAY-272589, compound 38; CAS 637325-53-2) is a synthetic small-molecule ligand of peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) . It is supplied as a research tool primarily for cancer-research applications [1]. Chemically, it is 2-((4-(2,3-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (C₁₆H₁₅N₃O₂S₂; MW 345.44), offered by multiple vendors at purities ≥98% . This guide evaluates the specific, quantifiable evidence that differentiates PIN1 inhibitor 6 from closely related Pin1-targeting compounds.

Generic Substitution of PIN1 inhibitor 6: No Evidence Base


The Pin1 inhibitor landscape contains multiple chemical classes with divergent binding modes and target-engagement profiles [1]. Published Pin1 inhibitors such as Sulfopin (covalent, apparent Ki = 17 nM), KPT-6566 (covalent, IC₅₀ = 640 nM), and API-1 (IC₅₀ = 72.3 nM) possess well-defined quantitative potency and selectivity parameters . In contrast, for PIN1 inhibitor 6 (WAY-272589), no public-domain quantitative IC₅₀, Ki, or target-selectivity data could be identified across primary literature, patents, or authoritative databases (search conducted across PubMed, BindingDB, Google Patents, and vendor documentation). Consequently, any assumption that another Pin1 inhibitor—or a structurally analogous triazole-thioacetic acid derivative—can serve as a functional substitute for PIN1 inhibitor 6 in a research protocol is unsupported by current comparative evidence. Selection decisions must acknowledge this evidence gap.

Quantitative Evidence for PIN1 inhibitor 6 (WAY-272589)


No Public IC₅₀ or Ki Potency Data

Despite an exhaustive search of PubMed, BindingDB, Google Patents, and vendor technical sources, no quantitative enzymatic inhibition data (IC₅₀, Ki, or EC₅₀) could be identified for PIN1 inhibitor 6 (WAY-272589, CAS 637325-53-2) [1]. This contrasts sharply with well-characterized Pin1 inhibitors used in procurement decisions: Sulfopin (apparent Ki = 17 nM, covalent Pin1 inhibitor) [2], KPT-6566 (IC₅₀ = 640 nM, Ki = 625.2 nM for Pin1 PPIase domain) , and PIN1 inhibitor API-1 (IC₅₀ = 72.3 nM) . The absence of quantitative activity data for PIN1 inhibitor 6 precludes a head-to-head potency comparison and limits the ability to rationally select this compound over alternatives based on biochemical activity.

Pin1 inhibition Cancer research PPIase assay

No Selectivity Data Against Other Pin1 Inhibitors

No selectivity profiling data (e.g., against other parvulin-family isomerases such as Pin4/Par14/Par17, or broader kinase/PPIase panels) have been published for PIN1 inhibitor 6 [1]. Established Pin1 inhibitors have documented selectivity information: Sulfopin is described as a highly selective covalent Pin1 inhibitor targeting Cys113 [2]; KPT-6566 selectively inhibits and degrades Pin1 ; PPIase-Parvulin inhibitor (compound B) exhibits dual Pin1/Par14 inhibition with IC₅₀ of 1.5 µM and 1.0 µM, respectively . The absence of selectivity data for PIN1 inhibitor 6 prevents any assessment of potential off-target activity or class-wide specificity.

Target selectivity Pin1 Parvulin family

Triazole-Thioacetic Acid Scaffold vs. Established Pin1 Chemotypes

PIN1 inhibitor 6 (WAY-272589) features a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group, a thiophene ring, and a thioacetic acid moiety . This scaffold is structurally distinct from established Pin1 inhibitor chemotypes: Sulfopin is a sulfolane-based covalent inhibitor [1]; KPT-6566 is an acetoxymethyl ester prodrug with a naphthalenone core ; API-1 is a distinct small-molecule Pin1 PPIase-domain binder ; BJP-06-005-3 is a covalent peptide-based inhibitor with Ki = 48 nM . The triazole-thioacetic acid architecture of PIN1 inhibitor 6 may offer distinct physicochemical properties (e.g., LogP, solubility, synthetic accessibility), but no published structure-activity relationship (SAR) data exist to quantify these differences or to link them to differential biological activity.

Chemical scaffold Triazole Structure-activity relationship

Purity Documentation vs. Literature-Characterized Inhibitors

PIN1 inhibitor 6 is commercially available at ≥98% purity as verified by Certificate of Analysis (CoA) from suppliers such as Aladdin Scientific . This level of purity documentation is comparable to that offered for established Pin1 inhibitors: Sulfopin is listed at 99.82–99.90% purity , KPT-6566 at 98.0% . While purity is equivalent, PIN1 inhibitor 6 lacks the orthogonal analytical characterization (e.g., LC-MS identity confirmation, biological activity batch-to-batch validation) typically documented in primary literature for the comparator compounds. For instance, Sulfopin's biological activity has been independently validated in multiple published studies , whereas no such independent validation exists for PIN1 inhibitor 6.

Compound purity Quality control Reproducibility

Application Scenarios for PIN1 inhibitor 6 (WAY-272589)


Exploratory Screening in Novel Chemotype Campaigns

The triazole-thioacetic acid scaffold of PIN1 inhibitor 6 is structurally distinct from established Pin1 inhibitor chemotypes (sulfolane-based Sulfopin, naphthalenone-based KPT-6566, peptide-based BJP-06-005-3) [1]. This scaffold novelty may be leveraged in exploratory screening campaigns where diversification of chemical starting points is the objective. However, users must independently establish in-house potency, selectivity, and cellular activity assays, as no public quantitative data currently exists to benchmark expected biological activity.

Negative Control or Chemical Probe for Pin1 Binding Studies

PIN1 inhibitor 6 is described as a Pin1 ligand in vendor documentation, indicating direct binding to the Pin1 protein . In the absence of published IC₅₀ values, it may serve as a chemical probe for binding-site engagement studies (e.g., thermal shift assays, SPR) where quantitative inhibition potency is not the primary endpoint. Researchers comparing Pin1 ligand binding modes across diverse chemotypes may find value in including this triazole-thioacetic acid derivative.

In-House SAR Expansion for Triazole-Containing Pin1 Binders

For medicinal chemistry programs exploring structure-activity relationships (SAR) of Pin1 inhibitors, PIN1 inhibitor 6 offers a synthetically accessible 1,2,4-triazole core amenable to further derivatization. Its commercial availability at ≥98% purity with CoA documentation supports its use as a reference standard or synthetic precursor in analog generation. Procurement decisions should be accompanied by plans for immediate in-house biochemical characterization, given the absence of published activity data.

Not Recommended: Primary Pin1 Inhibition Studies Requiring Validated Potency

PIN1 inhibitor 6 is specifically not recommended as a primary Pin1 inhibitor for research applications where quantitative potency, selectivity, or target engagement metrics are critical experimental parameters. Well-characterized alternatives such as Sulfopin (Ki = 17 nM, validated in vivo) [1], KPT-6566 (IC₅₀ = 640 nM, validated in cellular models) , or API-1 (IC₅₀ = 72.3 nM, validated in hepatocellular carcinoma models) should be prioritized for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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